N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Lipophilicity Physicochemical property differentiation Medicinal chemistry SAR

This N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl acetamide features a 3-CF₃ substituent (σₘ=+0.43), delivering a distinct ¹⁹F NMR singlet for ligand-observed binding assays and metabolic defluorination monitoring—capabilities absent in 4-F-phenyl or m-tolyl analogs. Its elevated XLogP3 (2.7–3.0) vs. comparators (1.9–2.1) at unchanged TPSA (41.6 Ų) makes it the preferred permeability benchmark for quantifying CF₃-driven passive diffusion. Ideal as a late-stage CCR2 SAR probe for mapping fluorophilic binding pockets. For non-human research use only.

Molecular Formula C18H23F3N2O2
Molecular Weight 356.389
CAS No. 2309554-48-9
Cat. No. B2806659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
CAS2309554-48-9
Molecular FormulaC18H23F3N2O2
Molecular Weight356.389
Structural Identifiers
SMILESC1CN(CC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCOCC3
InChIInChI=1S/C18H23F3N2O2/c19-18(20,21)14-3-1-2-13(10-14)11-17(24)22-15-4-7-23(12-15)16-5-8-25-9-6-16/h1-3,10,15-16H,4-9,11-12H2,(H,22,24)
InChIKeyKCLFRJPWMMKEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2309554-48-9): Chemical Identity and Research-Grade Procurement Profile


N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2309554-48-9) is a synthetic small molecule (C₁₈H₂₃F₃N₂O₂, MW 356.389 g/mol) belonging to the N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl acetamide structural class. It features a pyrrolidine core N-substituted with a tetrahydropyran (oxane) ring and an acetamide side chain bearing a 3-(trifluoromethyl)phenyl group . This scaffold places it among heterocyclic acetamide derivatives investigated in medicinal chemistry for modulation of G-protein-coupled receptors (GPCRs) and kinase enzymes, as evidenced by patent filings covering structurally related tetrahydropyran-pyrrolidine chemotypes as CCR2 antagonists [1]. The compound is currently supplied for non-human research purposes only, with typical research-grade purity specifications of 95% or higher [2].

Why N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide Cannot Be Casually Substituted with In-Class Analogs


Within the N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl acetamide series, even minor aryl substituent changes produce substantial differences in computed lipophilicity (XLogP3) and electronic profile that directly impact molecular recognition, metabolic stability, and off-target promiscuity risk. The 3-(trifluoromethyl)phenyl moiety of the target compound introduces a strong electron-withdrawing effect and increased lipophilicity versus the 4-fluorophenyl analog (CAS 2320667-60-3; XLogP3 = 1.9) and the m-tolyl analog (CAS 2320221-43-8; XLogP3 = 2.1) [1] [2]. Patent literature covering this chemotype explicitly demonstrates that aryl substituent identity on the acetamide side chain is a critical determinant of CCR2 antagonistic potency and selectivity, with trifluoromethyl-bearing congeners exhibiting distinct structure-activity relationship (SAR) vectors from halogen or alkyl variants [3]. Generic substitution without quantitative verification of target engagement, selectivity, and physicochemical compatibility therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2309554-48-9)


Lipophilicity Advantage: Estimated XLogP3 Differentiation of the 3-CF₃-Phenyl Moiety Versus 4-F-Phenyl and m-Tolyl Analogs

The target compound's 3-(trifluoromethyl)phenyl substituent imparts substantially higher computed lipophilicity compared to the closest commercially cataloged scaffold analogs. The 4-fluorophenyl congener (CAS 2320667-60-3) has an XLogP3 of 1.9, and the m-tolyl congener (CAS 2320221-43-8) has an XLogP3 of 2.1 [1] [2]. Using the well-established Hansch π constant for CF₃ (+0.88) versus F (+0.14) and CH₃ (+0.56) on aromatic systems, the target compound's XLogP3 is estimated at approximately 2.7–3.0, representing a ΔXLogP3 of +0.6 to +0.9 log units over the next most lipophilic comparator. This differentiation is quantitatively meaningful for passive membrane permeability (PAMPA) and blood-brain barrier penetration prediction, where a ΔlogP of ≥0.5 log units typically translates to a measurable difference in permeability coefficients [3]. Note: XLogP3 for the target compound is an estimate based on fragment additivity; experimentally determined logP or chromatographic logD₇.₄ data are not publicly available.

Lipophilicity Physicochemical property differentiation Medicinal chemistry SAR

Topological Polar Surface Area (TPSA) Parity with Enhanced Hydrogen Bond Acceptor Capacity Versus Scaffold Analogs

Despite the increased lipophilicity conferred by the CF₃ group, the target compound maintains a TPSA equivalent to its scaffold analogs (41.6 Ų, identical to both CAS 2320667-60-3 and CAS 2320221-43-8) [1] [2], but with an increased hydrogen bond acceptor count (5 vs. 4 for the 4-fluorophenyl analog and 3 for the m-tolyl analog) due to the three fluorine atoms. This creates a distinct profile: the compound retains drug-like TPSA (well below the 140 Ų oral bioavailability threshold) while offering additional H-bond acceptor capacity that can enhance binding affinity to targets with fluorophilic pockets or halogen-bond donor sites [3]. The TPSA/H-bond acceptor ratio thus provides a differentiable molecular recognition fingerprint: identical passive polarity-driven permeability characteristics but distinct target interaction potential.

Polar surface area Hydrogen bond acceptor Drug-likeness Oral bioavailability prediction

CCR2 Antagonist Chemotype Class Membership: Structural Congruence with Patent-Disclosed Pharmacophore

The tetrahydropyran-4-yl-pyrrolidin-3-yl acetamide scaffold of CAS 2309554-48-9 maps directly onto General Formula I of US Patent US20120214807A1, which claims compounds as CCR2 antagonists for inflammatory, allergic, and autoimmune diseases [1]. Within this patent class, the identity of the aryl acetamide substituent is a primary SAR determinant: the 3-(trifluoromethyl)phenyl group places the target compound in a distinct SAR sub-series characterized by enhanced metabolic stability from fluorine substitution and potential for halogen-bond interactions with the CCR2 orthosteric site. While quantitative IC₅₀ or Kᵢ data for this specific compound against CCR2 are not publicly available, the patent establishes that trifluoromethylphenyl-bearing congeners within this scaffold are active as CCR2 antagonists, whereas unsubstituted phenyl or alkyl variants show substantially attenuated activity. The target compound's structural congruence with this pharmacophore distinguishes it from non-CCR2-targeted analogs sharing the same core scaffold but bearing different aryl groups [2].

CCR2 antagonism Chemokine receptor Inflammation GPCR Patent SAR

Transparency Statement: Absence of Direct Head-to-Head Bioactivity Data

A comprehensive search of PubChem, ChEMBL, DrugBank, PubMed, Google Patents, and the WIPO PCT database as of April 2026 yielded no peer-reviewed publications, bioassay records, or patent examples containing quantitative IC₅₀, Kᵢ, EC₅₀, or any other target engagement data for CAS 2309554-48-9. No head-to-head comparator studies against the identified closest analogs (CAS 2320667-60-3, 2320221-43-8, 2320687-68-9) or any other compound were found. The benchchem.com listing references "in vitro studies" and "selective cytotoxicity against cancer cell lines" but explicitly states "data not fully available" . Consequently, all differentiation claims above are based on computed physicochemical properties and patent class membership, not on experimentally determined biological activity. Procurement decisions should be made with the understanding that the biological target profile and potency of this specific compound remain uncharacterized in the public domain. Users requiring validated biological activity should request unpublished vendor screening data or commission independent profiling prior to committing to large-scale procurement.

Data gap Evidence limitation Procurement caveat

Recommended Research Application Scenarios for N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2309554-48-9)


CCR2 Antagonist Medicinal Chemistry: Hit-to-Lead SAR Exploration of the Aryl Acetamide Vector

Based on its structural congruence with the CCR2 antagonist pharmacophore disclosed in US20120214807A1 [1], this compound is most appropriately deployed as a late-stage SAR probe for exploring the electronic and steric requirements of the aryl acetamide binding pocket in CCR2. Its 3-CF₃ substituent offers distinct electronic character (σₘ = +0.43) compared to 4-F (σₚ = +0.06) and m-CH₃ (σₘ = -0.07) analogs, enabling systematic evaluation of substituent electronic effects on CCR2 antagonistic potency. The estimated XLogP3 elevation of +0.6 to +0.9 log units over the m-tolyl analog [2] [3] further allows assessment of lipophilicity-driven potency shifts and metabolic stability trade-offs within a congeneric series.

Fluorine-19 NMR Probe Development for In Vitro Binding and Metabolism Studies

The three chemically equivalent fluorine atoms of the CF₃ group provide a strong, singlet ¹⁹F NMR signal suitable for ligand-observed protein binding experiments (e.g., ¹⁹F T₂-filtered screening, CPMG relaxation dispersion) and for monitoring metabolic defluorination in hepatocyte or microsomal incubations. This spectroscopic handle is absent in the 4-fluorophenyl analog (single ¹⁹F, potentially coupled) and entirely missing in the m-tolyl analog [1]. The compound thus enables fluorine-specific detection modalities that its closest commercial analogs cannot support, making it a preferred procurement choice for laboratories equipped with ¹⁹F NMR capability.

PAMPA and Caco-2 Permeability Benchmarking of CF₃-Enhanced Passive Diffusion

With an estimated XLogP3 of 2.7–3.0 versus 1.9–2.1 for the 4-F-phenyl and m-tolyl comparators [1] [2], and an identical TPSA of 41.6 Ų, this compound is uniquely positioned within its scaffold class to serve as a permeability benchmark for quantifying the contribution of CF₃-driven lipophilicity to passive membrane diffusion while controlling for polar surface area. In a parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer permeability study, the ΔXLogP3 of ≥0.6 log units is predicted to yield a measurable increase in apparent permeability (Pₐₚₚ), providing a clean structure-property relationship (SPR) data point for computational ADME model refinement.

Chemical Biology Tool for Fluorophilic Protein Pocket Mapping

The combination of retained drug-like TPSA (41.6 Ų) and enhanced H-bond acceptor count (5 vs. 3–4 for comparators) makes this compound useful as a chemical probe for mapping fluorophilic microenvironments in protein binding sites [1]. In conjunction with the non-fluorinated m-tolyl analog (CAS 2320221-43-8) as a negative control, differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC) can be employed to quantify the thermodynamic contribution of CF₃-protein interactions (C-F···H-C, C-F···C=O, or halogen bonding) to binding affinity, informing rational fluorine incorporation strategies in lead optimization campaigns.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.